molecular formula C4H10O4S B1329904 Ethanesulfonic acid, 2-hydroxy-, ethyl ester CAS No. 58337-44-3

Ethanesulfonic acid, 2-hydroxy-, ethyl ester

Cat. No. B1329904
CAS RN: 58337-44-3
M. Wt: 154.19 g/mol
InChI Key: SNYNEPHSWSWZGZ-UHFFFAOYSA-N
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Description

Ethanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It is used as a catalyst for alkylation, polymerization, and other reactions . It also reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .


Synthesis Analysis

Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Furthermore, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of ethanesulfonic acid is represented by the formula CH3CH2SO3H . The molecule has a molar mass of 110.13 g/mol .


Chemical Reactions Analysis

Ethanesulfonic acid participates in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Moreover, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .


Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a density of 1.35 g/mL , a melting point of -17 °C , and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water and has an acidity (pKa) of -1.68 .

Scientific Research Applications

Application in Electrolytic Reduction

  • Scientific Field : Electrochemistry
  • Summary of Application : Ethanesulfonic acid is used in the electrolytic reduction of perrhenate solutions .
  • Methods of Application : The specific experimental procedures would depend on the nature of the perrhenate solutions and the desired outcomes. Typically, this involves setting up an electrolytic cell with the perrhenate solution and ethanesulfonic acid, and applying a specific voltage .
  • Results or Outcomes : The outcome of this process is the reduction of perrhenate ions. The specific results, including any quantitative data or statistical analyses, would depend on the exact conditions of the experiment .

Application in Alkylation and Polymerization Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : Ethanesulfonic acid is used as a catalyst for alkylation and polymerization reactions .
  • Methods of Application : In these reactions, ethanesulfonic acid would be added to the reaction mixture to catalyze the alkylation or polymerization process .
  • Results or Outcomes : The use of ethanesulfonic acid as a catalyst can enhance the efficiency of these reactions, leading to higher yields of the desired products .

Application in Biodiesel Production

  • Scientific Field : Biofuel Technology
  • Summary of Application : Ethanesulfonic acid is used as an esterification catalyst in the pre-treatment of acidic crude palm oil (ACPO) to produce biodiesel .
  • Methods of Application : The specific procedures would involve mixing the ACPO with ethanesulfonic acid under specific conditions to catalyze the esterification process .
  • Results or Outcomes : The use of ethanesulfonic acid in this context can enhance the efficiency of biodiesel production from ACPO .

Application in Surfactant Production

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Sodium 2-hydroxyethyl sulfonate, the sodium salt of 2-hydroxyethane sulfonic acid, is used as a hydrophilic head group in washing-active surfactants, known as isethionates .
  • Methods of Application : The production of these surfactants involves the reaction of ethylene oxide with sodium hydrogen sulfite in aqueous solution .
  • Results or Outcomes : The resulting surfactants have strong polarity and resistance to multivalent ions, making them useful in various cleaning applications .

Application in Pharmaceutical Formulations

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : The conjugate base of Ethanesulfonic acid, known as ethanesulfonate or esilate when used in pharmaceutical formulations .
  • Methods of Application : The specific procedures would involve the use of ethanesulfonic acid in the formulation of certain pharmaceutical products .
  • Results or Outcomes : The use of ethanesulfonic acid in this context can enhance the effectiveness of these pharmaceutical products .

Safety And Hazards

Ethanesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Ethanesulfonic acid is used as an esterification catalyst in the pre-treatment of ACPO (acidic crude palm oil) to produce biodiesel . This suggests potential future applications in the field of renewable energy and green chemistry.

properties

IUPAC Name

ethyl 2-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNEPHSWSWZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207069
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic acid, 2-hydroxy-, ethyl ester

CAS RN

58337-44-3
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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